![molecular formula C14H17ClO4 B8598076 Diethyl 2-[(3-chlorophenyl)methyl]propanedioate](/img/structure/B8598076.png)
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobenzyl group attached to the malonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chlorobenzylmalonate typically involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 3-chlorobenzyl chloride to yield diethyl 3-chlorobenzylmalonate .
Industrial Production Methods
Industrial production of diethyl 3-chlorobenzylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the initial alkylation reaction.
Hydrochloric acid or sodium hydroxide: Employed for hydrolysis of the ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted malonic acid derivatives: Formed through hydrolysis.
Substituted monocarboxylic acids: Formed through decarboxylation.
科学研究应用
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce the 3-chlorobenzyl group into target molecules.
Material Science: It is utilized in the synthesis of polymers and resins with specific properties.
Biological Studies: The compound is investigated for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism of action of diethyl 3-chlorobenzylmalonate involves its reactivity as a malonic ester The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution and addition reactions
相似化合物的比较
Similar Compounds
Diethyl malonate: The parent compound without the 3-chlorobenzyl group.
Dimethyl malonate: A similar compound with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another malonic ester derivative with different substituents.
Uniqueness
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity
属性
分子式 |
C14H17ClO4 |
|---|---|
分子量 |
284.73 g/mol |
IUPAC 名称 |
diethyl 2-[(3-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI 键 |
RERFDJMHTCWENE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


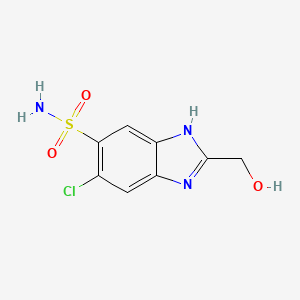
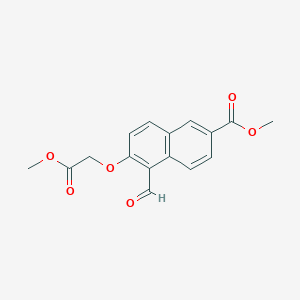
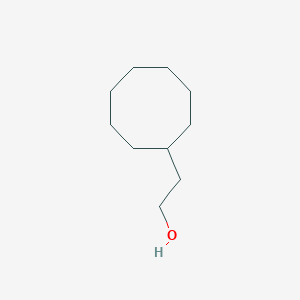
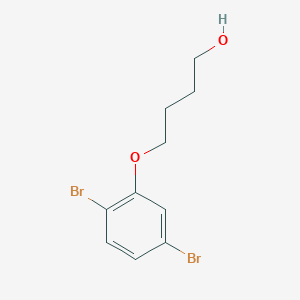
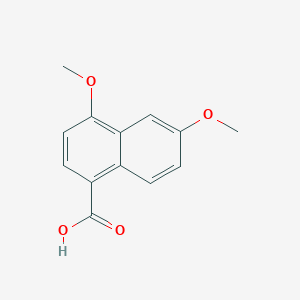
![Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate](/img/structure/B8598034.png)
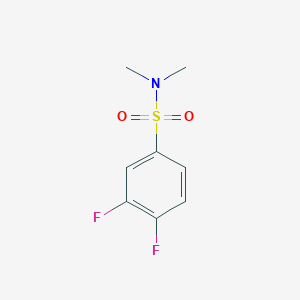
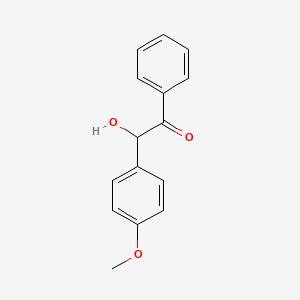
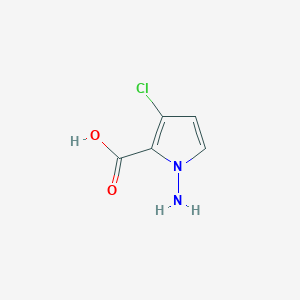
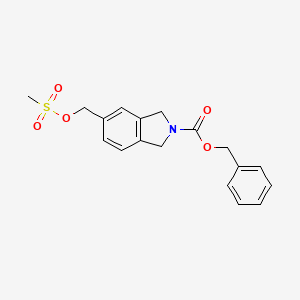
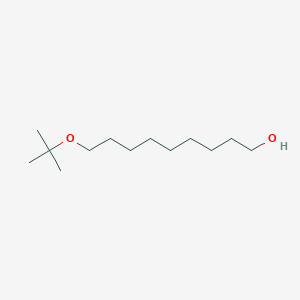
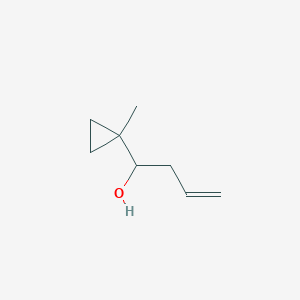
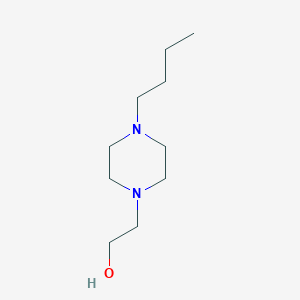
![1,3-Propanedione, 1-[2-chloro-4-(methylsulfonyl)phenyl]-3-cyclopropyl-](/img/structure/B8598097.png)
